molecular formula C11H5BrN4 B14083295 Ethenetricarbonitrile, [(4-bromophenyl)amino]- CAS No. 109177-03-9

Ethenetricarbonitrile, [(4-bromophenyl)amino]-

Cat. No.: B14083295
CAS No.: 109177-03-9
M. Wt: 273.09 g/mol
InChI Key: OXCFZFJSPUFTCE-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, [(4-bromophenyl)amino]- is a chemical compound with the molecular formula C11H5BrN4. It is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenetricarbonitrile, [(4-bromophenyl)amino]- typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethenetricarbonitrile, [(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethenetricarbonitrile, [(4-bromophenyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, [(4-bromophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethenetricarbonitrile, [(4-bromophenyl)amino]- is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

CAS No.

109177-03-9

Molecular Formula

C11H5BrN4

Molecular Weight

273.09 g/mol

IUPAC Name

2-(4-bromoanilino)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H5BrN4/c12-9-1-3-10(4-2-9)16-11(7-15)8(5-13)6-14/h1-4,16H

InChI Key

OXCFZFJSPUFTCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=C(C#N)C#N)C#N)Br

Origin of Product

United States

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